![molecular formula C14H15NO4 B13034420 Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is a spirocyclic compound that features a unique structure combining chromane and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate typically involves a multi-step process. One common method is the three-component one-pot synthesis, which includes the following steps:
Formation of Azomethine Ylides: Azomethine ylides are generated in situ from the condensation of isatins with sarcosine.
Cycloaddition Reaction: The azomethine ylides undergo a 1,3-dipolar cycloaddition with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating.
This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structural entities in a single step with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that the compound can inhibit DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . This inhibition leads to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2’-pyrrolidine]: This compound shares a similar spirocyclic structure but with an indoline moiety instead of chromane.
Spiro[chromane-2,1’-cyclohexan]-4-one: Another spirocyclic compound with a chromane moiety, but different ring fusion.
Uniqueness
Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific combination of chromane and pyrrolidine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
methyl 2'-oxospiro[3,4-dihydrochromene-2,3'-pyrrolidine]-6-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-12(16)10-2-3-11-9(8-10)4-5-14(19-11)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17) |
Clé InChI |
RJRAJIFYEBITDQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OC3(CC2)CCNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


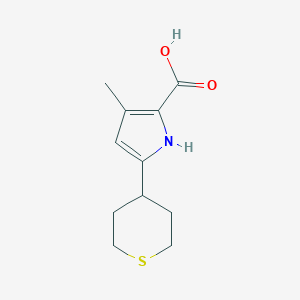

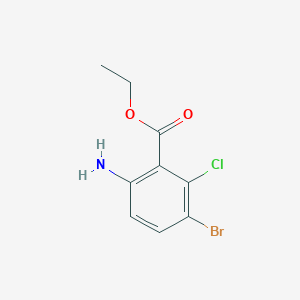

![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)
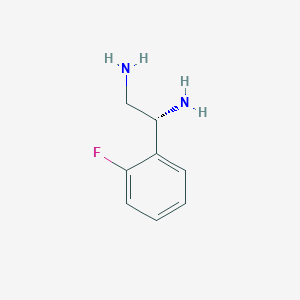
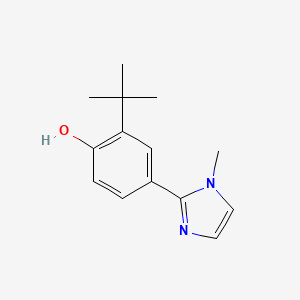
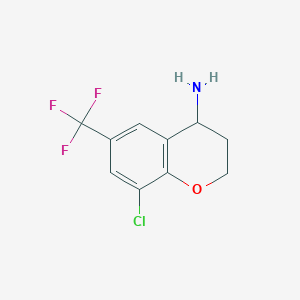
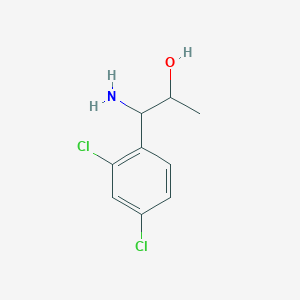

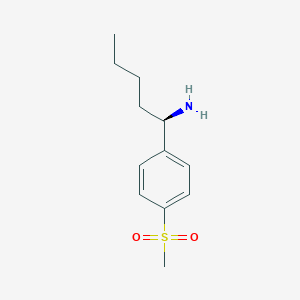
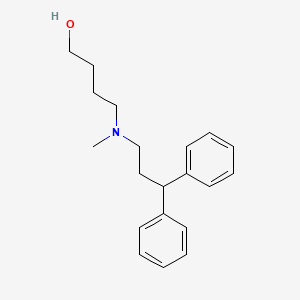
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
